molecular formula C13H15NO2 B13963439 3-(Piperidine-1-carbonyl)benzaldehyde

3-(Piperidine-1-carbonyl)benzaldehyde

Cat. No.: B13963439
M. Wt: 217.26 g/mol
InChI Key: MRBCZHIKZYTYSF-UHFFFAOYSA-N
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Description

3-(Piperidine-1-carbonyl)benzaldehyde is an organic compound that features a piperidine ring attached to a benzaldehyde moiety. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, which is commonly found in many natural and synthetic compounds. Benzaldehyde is an aromatic aldehyde with a benzene ring attached to a formyl group. The combination of these two structures in this compound makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)benzaldehyde typically involves the reaction of piperidine with benzaldehyde under specific conditions. One common method is the Knoevenagel condensation, where piperidine acts as a catalyst. In this reaction, benzaldehyde reacts with a compound containing an active methylene group in the presence of piperidine, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of 3-(Piperidine-1-carbonyl)benzoic acid.

    Reduction: Formation of 3-(Piperidine-1-carbonyl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)benzaldehyde depends on its specific application. In the context of its catalytic role in the Knoevenagel condensation, piperidine acts as a base, facilitating the formation of an enolate intermediate from the active methylene compound. This enolate then reacts with the benzaldehyde to form the desired product . The piperidine catalyst is regenerated at the end of the reaction, allowing it to participate in subsequent reaction cycles.

Properties

IUPAC Name

3-(piperidine-1-carbonyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-10-11-5-4-6-12(9-11)13(16)14-7-2-1-3-8-14/h4-6,9-10H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBCZHIKZYTYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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